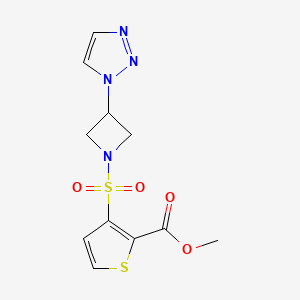

3-((3-(1H-1,2,3-triazol-1-il)azetidin-1-il)sulfonil)tiofeno-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H12N4O4S2 and its molecular weight is 328.36. The purity is usually 95%.

BenchChem offers high-quality methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la Anhidrasa Carbónica-II

Este compuesto ha sido estudiado por su potencial como inhibidor de la enzima anhidrasa carbónica-II. La presencia de un grupo polar en el anillo fenilo sustituido con 1H-1,2,3-triazol contribuye a su actividad inhibitoria. Esta aplicación es significativa en el tratamiento de afecciones como el glaucoma, la epilepsia y el mal de altura .

Actividad Anticancerígena

Los derivados de 1H-1,2,3-triazol han demostrado eficacia en la inducción de apoptosis en células cancerosas. Han sido diseñados para inhibir la polimerización de tubulina, un proceso crucial en la división celular, que es particularmente relevante en el contexto del tratamiento del cáncer .

Citotoxicidad contra Líneas Celulares Cancerosas

Algunos derivados de triazol han demostrado actividad citotóxica contra varias líneas celulares cancerosas, incluidas las células de cáncer de mama y cáncer cervical. Esto sugiere su posible uso como agentes quimioterapéuticos .

Aplicaciones Farmacéuticas

La parte triazol es un componente crítico en los productos farmacéuticos. Juega un papel vital en el desarrollo de nuevos medicamentos debido a su amplio rango de aplicaciones en química medicinal .

Aplicaciones Agroquímicas

Los compuestos que contienen el anillo 1H-1,2,3-triazol se utilizan en agroquímicos. Sirven como base para el desarrollo de nuevos pesticidas y herbicidas, contribuyendo a la productividad agrícola .

Aplicaciones en Ciencia de Materiales

Las propiedades únicas de los derivados de triazol los hacen adecuados para diversas aplicaciones en ciencias de los materiales. Se utilizan en la producción de materiales industriales como tintes, materiales fotográficos y fotoestabilizadores .

Mecanismo De Acción

Target of Action

Compounds with a 1,2,3-triazole ring, which is a structural fragment in this compound, are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

It is known that the 1,2,3-triazole ring is an isostere of the amide bond and is resistant to metabolic degradation . This suggests that the compound may interact with its targets in a manner similar to amide bonds.

Biochemical Pathways

Compounds with a 1,2,3-triazole ring have been used to synthesize compounds active against various diseases, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Compounds with a 1,2,3-triazole ring have been used to synthesize compounds with various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The 1,2,3-triazole ring is known to be resistant to metabolic degradation , suggesting that it may be stable under various environmental conditions.

Actividad Biológica

Methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups including a triazole ring , an azetidine ring , and a thiophene carboxylate moiety. This structural diversity contributes to its biological activity.

| Component | Description |

|---|---|

| Triazole Ring | Known for strong hydrogen bonding and dipole interactions. |

| Azetidine Ring | Contributes to the compound's ability to interact with various biomolecules. |

| Thiophene Carboxylate | Enhances lipophilicity and potential for cellular membrane penetration. |

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have shown antiproliferative effects against various cancer cell lines:

- MCF-7 (Breast cancer) : IC50 values as low as 1.1 μM.

- HCT-116 (Colon cancer) : IC50 values around 2.6 μM.

- HepG2 (Liver cancer) : IC50 values near 1.4 μM .

The mechanism involves the inhibition of thymidylate synthase, crucial for DNA synthesis, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been effective against strains such as Escherichia coli and Staphylococcus aureus with varying degrees of inhibition .

The biological activity of methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate can be attributed to its ability to form stable interactions with target proteins through:

- Hydrogen Bonding : The triazole ring facilitates strong interactions with enzymes.

- Enzyme Inhibition : Specific binding leads to the inhibition of critical pathways involved in cell proliferation and survival.

Case Study 1: Anticancer Evaluation

In a study evaluating various triazole derivatives, methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate was synthesized and tested for its anticancer efficacy. The results indicated significant cytotoxicity in MCF-7 cells with an IC50 comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial potential of triazole derivatives showed that the compound exhibited notable inhibition against S. aureus, suggesting its utility as a lead compound for developing new antibiotics .

Discussion

The biological activities of methyl 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate highlight its potential as a pharmacological agent. Its dual action against cancer and bacterial infections positions it as a promising candidate in drug development.

Propiedades

IUPAC Name |

methyl 3-[3-(triazol-1-yl)azetidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S2/c1-19-11(16)10-9(2-5-20-10)21(17,18)14-6-8(7-14)15-4-3-12-13-15/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIJEAIJEUKYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.